molecular formula C36H24N2 B8196164 3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline

3,8-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline

Cat. No.: B8196164
M. Wt: 484.6 g/mol
InChI Key: OWBSVQOUBMENBM-UHFFFAOYSA-N
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Description

3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is an organic compound that belongs to the family of phenanthroline derivatives. This compound is characterized by the presence of two biphenyl groups attached to the 3 and 8 positions of the phenanthroline core. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1,10-phenanthroline and 4-bromobiphenyl.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 1,10-phenanthroline is coupled with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While the laboratory-scale synthesis of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the Suzuki coupling reaction to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of phenanthroline-3,8-dicarboxylic acid.

    Reduction: Formation of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline derivatives with reduced functional groups.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic, photophysical, and electrochemical properties.

    Biology: Investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes.

    Medicine: Explored for its potential use in anticancer therapies due to its ability to interact with DNA and metal ions.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules such as DNA. The compound can form stable complexes with metal ions through its nitrogen atoms, which can then interact with DNA by intercalation or groove binding. These interactions can disrupt the normal function of DNA and enzymes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound, known for its strong metal-chelating properties.

    2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 2 and 9 positions, used in similar applications.

    4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups at the 4 and 7 positions, known for its enhanced photophysical properties.

Uniqueness

3,8-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is unique due to the presence of biphenyl groups at the 3 and 8 positions, which significantly enhance its electronic properties and stability. This makes it particularly valuable in applications such as OLEDs and electronic materials, where high stability and unique electronic characteristics are essential.

Properties

IUPAC Name

3,8-bis(4-phenylphenyl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)33-21-31-19-20-32-22-34(24-38-36(32)35(31)37-23-33)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBSVQOUBMENBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C4C(=C3)C=CC5=CC(=CN=C54)C6=CC=C(C=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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